(3R)-3-(methylsulfanyl)pyrrolidine
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Overview
Description
(3R)-3-(methylsulfanyl)pyrrolidine is a chiral compound belonging to the class of pyrrolidines Pyrrolidines are five-membered heterocyclic compounds containing one nitrogen atom The this compound has a sulfur atom attached to the third carbon in the ring, which is in the R-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(methylsulfanyl)pyrrolidine can be achieved through several methods. One common approach involves the reduction of pyrrole, a five-membered ring with one nitrogen atom, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like tetrahydrofuran (THF) or diethyl ether . Another method involves the functionalization of pyrrolidine through nucleophilic substitution reactions, where a methylsulfanyl group is introduced at the third carbon position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, purification through distillation or recrystallization, and characterization using techniques like NMR spectroscopy and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(methylsulfanyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylsulfanyl group.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like LiAlH₄ for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the third carbon position.
Scientific Research Applications
(3R)-3-(methylsulfanyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (3R)-3-(methylsulfanyl)pyrrolidine involves its interaction with molecular targets and pathways. The sulfur atom in the methylsulfanyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3R)-3-(methylsulfanyl)pyrrolidine include other substituted pyrrolidines, such as:
(3S)-3-(methylsulfanyl)pyrrolidine: The S-enantiomer of the compound.
3-(ethylsulfanyl)pyrrolidine: A compound with an ethylsulfanyl group instead of a methylsulfanyl group.
3-(methylsulfinyl)pyrrolidine: A compound with a sulfinyl group instead of a sulfanyl group.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. Its unique structure makes it valuable in asymmetric synthesis and as a precursor for various applications .
Properties
Molecular Formula |
C5H11NS |
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Molecular Weight |
117.22 g/mol |
IUPAC Name |
(3R)-3-methylsulfanylpyrrolidine |
InChI |
InChI=1S/C5H11NS/c1-7-5-2-3-6-4-5/h5-6H,2-4H2,1H3/t5-/m1/s1 |
InChI Key |
YRUWMEUBLIEWGY-RXMQYKEDSA-N |
Isomeric SMILES |
CS[C@@H]1CCNC1 |
Canonical SMILES |
CSC1CCNC1 |
Origin of Product |
United States |
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